![molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4](/img/structure/B2879843.png)
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Mechanism of Action
Action Environment
Environmental factors matter:
Remember, this is a speculative overview based on structural features
: Chemistry LibreTexts: Naming Cycloalkanes : Thermo Fisher Scientific: MTT Assay : ChemicalBook: CCB Mechanism of Action : Frontiers in Journal of Pharmacology and Toxicology: Biological Potential of Indole Derivatives : NIST Chemistry WebBook: Formula Browser
Biological Activity
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- CAS Number : 921903-66-4
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.51 g/mol
The biological activity of this compound is largely attributed to its structural features that facilitate interaction with biological targets:
- Sulfonamide Group : Known for its ability to inhibit certain enzymes by mimicking natural substrates. This group can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Oxazepine Ring : This heterocyclic structure enhances binding affinity to various receptors and may modulate neurotransmitter systems.
- Acetamide Moiety : Contributes to the overall hydrophilicity and solubility of the compound, impacting its bioavailability.
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity:
- Antibacterial Activity : Research indicates that derivatives of this compound show significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 16 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated significant activity in preventing oxidative stress-related damage:
- Research Findings : Compounds in this class showed a capacity to scavenge free radicals effectively.
Case Studies
- In vitro Studies : A study highlighted the compound's potential in reducing biofilm formation in bacterial cultures. This is critical in treating chronic infections where biofilms are prevalent.
- Cell Line Evaluations : In tests involving cancer cell lines (e.g., KARPAS-299), derivatives exhibited cytotoxic effects with IC50 values indicating potent anti-cancer activity .
Summary of Research Findings
Recent studies have focused on optimizing the biological efficacy of compounds related to this compound:
Study Focus | Key Findings |
---|---|
Antimicrobial Efficacy | Effective against multiple bacterial strains |
Antioxidant Properties | Significant free radical scavenging ability |
Cytotoxicity | Potent effects on cancer cell lines |
Properties
IUPAC Name |
N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUFBHOMMGMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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